molecular formula C13H25NO3 B120554 Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 156185-63-6

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B120554
CAS No.: 156185-63-6
M. Wt: 243.34 g/mol
InChI Key: OXPWHPCCUXESFQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone yields the original hydroxyl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other organic compounds .

Biological Activity

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various fields.

Structural Characteristics

The compound is characterized by a piperidine ring substituted with a tert-butyl group and a hydroxypropyl chain, contributing to its unique pharmacological profile. Its molecular formula is C13H25NO3C_{13}H_{25}NO_3, with an average molecular weight of approximately 243.34 g/mol. The structural features are crucial for its interaction with biological targets, influencing its efficacy and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor, potentially modulating pathways involved in pain perception and inflammation.

Mechanism TypeDescription
Enzyme InhibitionInteracts with enzymes to modulate biological pathways
Receptor BindingMay bind to specific receptors, influencing cellular responses

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Analgesic Properties : Early evaluations suggest potential analgesic effects, which may be beneficial in pain management therapies.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this derivative may also possess activity against certain pathogens .
  • Cytotoxicity : Studies on related piperidine derivatives have demonstrated varying levels of cytotoxicity against cancer cell lines, suggesting a need for further investigation into the therapeutic potential of this compound .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. Its applications span across organic synthesis and medicinal chemistry, particularly in drug development as a scaffold for novel therapeutic agents.

Table 2: Synthesis Overview

StepReaction TypeExpected Product
Step 1AlkylationPiperidine derivative
Step 2HydroxylationHydroxypropyl-substituted product
Step 3CarboxylationFinal carboxylate derivative

Case Studies

Several studies have evaluated the biological activity of related piperidine derivatives. For instance, research on piperidinothiosemicarbazone derivatives highlighted their strong inhibitory effects on Mycobacterium tuberculosis, showcasing the potential for developing new anti-tuberculosis agents . Additionally, structure-activity relationship (SAR) studies have indicated that modifications to the piperidine structure can significantly enhance biological activity .

Table 3: Comparative Biological Activity

Compound TypeMIC (μg/mL)Activity Description
Piperidinothiosemicarbazone0.5 - 2Strong anti-tuberculosis activity
Tert-butyl derivativesVaries (unreported)Potential analgesic and antimicrobial

Properties

IUPAC Name

tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPWHPCCUXESFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384182
Record name tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156185-63-6
Record name tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(3-hydroxypropyl)tetrahydro-1(2h)-pyridinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(2-Carboxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (1.0 g, 3.9 mmol, according to the procedure described in J. Med. Chem., 41(14), 2492, 1998) was dissolved in THF (50 ml) and cooled down to 0° C. 2M Borane solution in THF (3.9 ml, 7.8 mmol) was added slowly and the mixture was stirred for 20 h at room temperature. Water was added and solvents were concentrated in vacuo. The residue was dissolved in EtOAC, basified with NaHCO3, washed with brine, dried and concentrated in vacuo to yield the title compound (938 mg, 99%).
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3.9 mL
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50 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 6 g of di(tert-butyl)carbonate in 20 ml of dioxan was introduced into a solution of 3.2 g of 3-(4-piperidinyl)propanol in 50 ml of dioxan containing 25 ml of a 2N aqueous solution of sodium hydroxide, cooled at 0° C. The mixture was allowed to react for 16 hours at room temperature. The solution was then evaporated and the residue was extracted with ethylether. The organic layer was washed with a 10% solution of KHSO4 and then dried over MgSO4.
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6 g
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3.2 g
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[Compound]
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aqueous solution
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20 mL
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50 mL
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Synthesis routes and methods III

Procedure details

1.63 g (6.83 mmol) of 4-(3-Hydroxy-prop-1-ynyl)-piperidine-1-carboxylic acid tert-butyl ester was dissolved in 50 ml of ethanol, treated with 350 mg of PtO2.H2O and hydrogenated (1 atm) for 7 h. The reaction was filtered and evaporated to give 1.65 g (99%) of 4-(3-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester, MS: 244 (MH1, 1Cl).
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1.63 g
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reactant
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50 mL
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350 mg
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Synthesis routes and methods IV

Procedure details

A stirred solution of 3-2 (41.8 g, 0.14 mol), dioxane (300 mL), and 3N NaOH (0.51 mol, 170 mL) at ambient temperature was treated with di-butyl dicarbonate (32.1 g, 0.15 mol). After 24 h the dioxane was evaporated and the aqueous phase extracted with ether. The ethereal extracts were combined, washed with 10% KHSO4 and brine, dried (MgSO4), and then concentrated. Flash chromatography (silica, 30% to 50% EtOAc/ hexanes) gave 3-3 as an oil, Rf 0.11 (silica, 20% EtOAc/hexanes).
Name
3-2
Quantity
41.8 g
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reactant
Reaction Step One
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170 mL
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reactant
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32.1 g
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300 mL
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